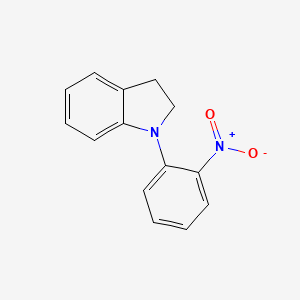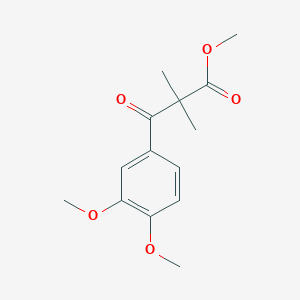
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine
概要
説明
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is a heterocyclic compound that contains both chlorine and iodine atoms It is a derivative of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropylmethoxy-pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-cyclopropylmethoxy-4-iodo-pyridazine.
科学的研究の応用
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.
作用機序
The mechanism of action of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a similar structure but contains a pyrazole ring instead of a cyclopropylmethoxy group.
6-Chloro-4-iodo-3-methoxypyridazine: This compound has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms on the pyridazine ring, as well as the cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C8H8ClIN2O |
|---|---|
分子量 |
310.52 g/mol |
IUPAC名 |
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine |
InChI |
InChI=1S/C8H8ClIN2O/c9-7-3-6(10)8(12-11-7)13-4-5-1-2-5/h3,5H,1-2,4H2 |
InChIキー |
IVDURCNGOUWJDV-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=NN=C(C=C2I)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8527277.png)
![Methyl ((S)-1-((S)-2-(4-(4'-amino-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B8527280.png)

![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)
![2-(1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8527295.png)




![(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID](/img/structure/B8527340.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide](/img/structure/B8527351.png)


![Methyl 3-{5-methoxy-3-[(2-methyl-2-propanyl)sulfanyl]-1H-indol-2-yl}-2,2-dimethylpropanoate](/img/structure/B8527377.png)
